Methyl 2-(2-bromoacetyl)benzoate
Description
Methyl 2-(2-bromoacetyl)benzoate (CAS: 27475-14-5; systematic name: this compound) is a brominated aromatic ester with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol. This compound features a benzoate ester core substituted at the 2-position with a 2-bromoacetyl group, rendering it highly reactive in nucleophilic substitution and coupling reactions. It serves as a critical intermediate in pharmaceutical synthesis, particularly for designing phosphodiesterase-5 (PDE5) inhibitors and other bioactive molecules .
Key structural attributes include:
- Electrophilic bromoacetyl group: Facilitates alkylation and cross-coupling reactions.
- Ester functionality: Enhances solubility in organic solvents and modulates metabolic stability in drug candidates.
- Planar aromatic core: Enables π-π stacking interactions in crystal structures, as observed in analogs like methyl 5-(2-bromoacetyl)-2-propoxybenzoate .
Properties
CAS No. |
7460-55-1 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 2-(2-bromoacetyl)benzoate |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8-5-3-2-4-7(8)9(12)6-11/h2-5H,6H2,1H3 |
InChI Key |
YMYJFFPVXIIPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares Methyl 2-(2-bromoacetyl)benzoate with key analogs:
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